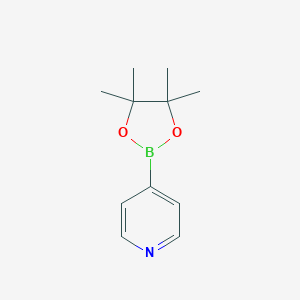
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Cat. No. B130382
Key on ui cas rn:
181219-01-2
M. Wt: 205.06 g/mol
InChI Key: NLTIETZTDSJANS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08642585B2
Procedure details


The title compound is prepared from 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine and 2-bromo-5-iodo-1,3-dimethyl-benzene following a procedure analogous to that described in Step 1 of Intermediate 56. LC (method 9): tR=0.90 min; Mass spectrum (ESI+): m/z=262/264 (Br) [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
Intermediate 56
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
Identifiers


|
REACTION_CXSMILES
|
CC1(C)C(C)(C)OB([C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)O1.[Br:16][C:17]1[C:22]([CH3:23])=[CH:21][C:20](I)=[CH:19][C:18]=1[CH3:25]>>[Br:16][C:17]1[C:22]([CH3:23])=[CH:21][C:20]([C:9]2[CH:10]=[CH:11][N:12]=[CH:13][CH:14]=2)=[CH:19][C:18]=1[CH3:25]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC=NC=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C=C1C)I)C
|
Step Two
[Compound]
|
Name
|
Intermediate 56
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=C(C=C1C)C1=CC=NC=C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
